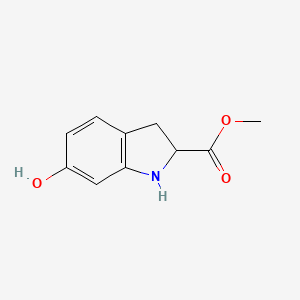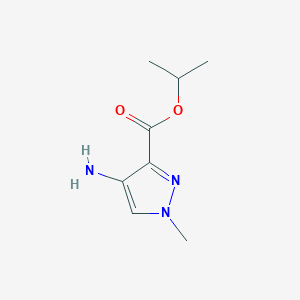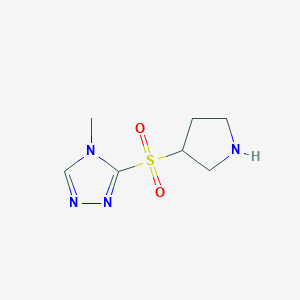
4-Methyl-3-(pyrrolidine-3-sulfonyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(pyrrolidine-3-sulfonyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pyrrolidine-3-sulfonyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the reaction of the triazole intermediate with pyrrolidine-3-sulfonyl chloride under basic conditions.
Methylation: The final step involves the methylation of the triazole ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
4-Methyl-3-(pyrrolidine-3-sulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Methyl-3-(pyrrolidine-3-sulfonyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
3-(Pyrrolidine-3-sulfonyl)-1,2,4-triazole: A closely related compound with a similar sulfonyl group.
4-Methyl-1,2,4-triazole: A compound with a similar methylated triazole ring.
Uniqueness
4-Methyl-3-(pyrrolidine-3-sulfonyl)-4H-1,2,4-triazole is unique due to the combination of its methylated triazole ring and the pyrrolidine sulfonyl group. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C7H12N4O2S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC名 |
4-methyl-3-pyrrolidin-3-ylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4O2S/c1-11-5-9-10-7(11)14(12,13)6-2-3-8-4-6/h5-6,8H,2-4H2,1H3 |
InChIキー |
SAOUCAKMUMJCOC-UHFFFAOYSA-N |
正規SMILES |
CN1C=NN=C1S(=O)(=O)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methoxy-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13252979.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine](/img/structure/B13252989.png)
![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13252992.png)
![2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol](/img/structure/B13253016.png)
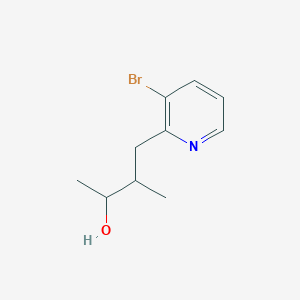
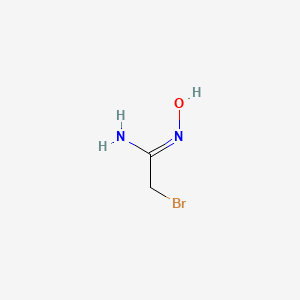
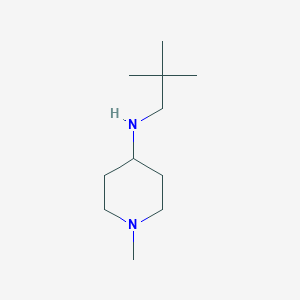
![methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B13253028.png)


